molecular formula C89H152N22O15 B117719 Cecropin A (1-7)-Melittin A (2-9) amide CAS No. 157606-25-2

Cecropin A (1-7)-Melittin A (2-9) amide

Cat. No. B117719
M. Wt: 1770.3 g/mol
InChI Key: WMTUWZOBAVPERW-VZYQMWHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin A (1-7)-Melittin A (2-9) amide, also referred to as CAMEL0, is a synthetic hybrid peptide that is composed of portions of the naturally occurring antibiotic peptide cecropin A and melittin . It exhibits better antimicrobial activity than the native molecules, but lacks the hemolytic properties of melittin . Its antimicrobial activity is not only restricted to aerobic microorganisms but also includes several gram-negative and gram-positive anaerobic microorganisms .


Synthesis Analysis

The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide involves the combination of the N-terminal region from cecropin A and the N-terminal region from melittin A . This approach was used by Mataraci and Dosler and was found to be highly effective at inhibiting methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation .


Molecular Structure Analysis

The molecular structure of Cecropin A (1-7)-Melittin A (2-9) amide is represented by the formula C89H152N22O15 . The peptide sequence is KWKLFKKIGAVLKVL-NH2 .


Chemical Reactions Analysis

Cecropin A (1-7)-Melittin A (2-9) amide has been shown to exhibit antimicrobial activity against a variety of microorganisms . This includes its ability to inhibit the formation of biofilms, which are complex communities of microorganisms that are often resistant to conventional antibiotics .


Physical And Chemical Properties Analysis

Cecropin A (1-7)-Melittin A (2-9) amide is a white powder that is soluble in water . It has a molecular weight of 1770.33 . The predicted boiling point is 1848.4±65.0°C and the predicted density is 1.169±0.06 g/cm3 .

Scientific Research Applications

Antibiotic and Antimicrobial Properties

  • The hybrid peptide Cecropin A (1-7)-Melittin A (2-9) amide exhibits potent antibiotic properties with a broader activity spectrum compared to Cecropin A and without the cytotoxicity of Melittin (Fernández, Ubach, Andreu, & Pons, 1996). It's effective against multidrug-resistant nosocomial isolates of Acinetobacter baumannii (Giacometti et al., 2003).
  • This peptide demonstrates substantial antimicrobial activity against a range of pathogenic bacteria, suggesting its potential as an alternative antimicrobial agent (Bogucka et al., 2004).

Structural and Conformational Analysis

  • Studies show that Cecropin A (1-7)-Melittin A (2-9) amide forms aggregates of amphipathic α-helices, with aggregation influencing proton-deuterium exchange in the C-terminal region, which is essential for understanding its interaction with bacterial membranes (Fernández, Ubach, Fuxreiter, Andreu, Andreu, & Pons, 1996).

Antitumoral and Antiviral Effects

  • The expression of genes encoding antimicrobial peptides like Cecropin A (1-7)-Melittin A (2-9) amide in human cells has shown promising antitumoral effects, indicating potential applications in cancer gene therapy (Winder, Günzburg, Erfle, & Salmons, 1998).
  • Cecropin A (1-7)-Melittin A (2-9) amide has demonstrated effectiveness against the arenavirus Junin virus and herpes simplex virus, showing its potential as an antiviral agent (Albiol Matanic & Castilla, 2004).

Membrane Permeabilization and Interaction

  • This peptide is capable of permeabilizing the mitochondrial inner membrane, allowing the movement of both charged and non-charged solutes, which is crucial for understanding its mechanism of action against bacteria (Díaz-Achirica, Prieto, Ubach, Andreu, Rial, & Rivas, 1994).

General Properties

  • The peptide exhibits enhanced antimicrobial activity and improved proteolytic stability compared to its parent compounds, making it a promising candidate for therapeutic applications (Ji, Li, Zhang, Zhang, & Cao, 2014).

Safety And Hazards

As a synthetic peptide, Cecropin A (1-7)-Melittin A (2-9) amide should be handled with care. It should be stored at -20°C to maintain its stability . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTUWZOBAVPERW-VZYQMWHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H152N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1770.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cecropin A (1-7)-Melittin A (2-9) amide

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